molecular formula C11H13NO3 B14805599 2-(Aminomethyl)-3-cyclopropoxybenzoic acid

2-(Aminomethyl)-3-cyclopropoxybenzoic acid

Cat. No.: B14805599
M. Wt: 207.23 g/mol
InChI Key: QFMGYAMZQREYOW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes an aminomethyl group and a cyclopropoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-cyclopropoxybenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

2-(Aminomethyl)-3-cyclopropoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The cyclopropoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(Aminomethyl)-3-cyclopropoxybenzoic acid apart is the combination of the aminomethyl and cyclopropoxy groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H13NO3/c12-6-9-8(11(13)14)2-1-3-10(9)15-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,14)

InChI Key

QFMGYAMZQREYOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2CN)C(=O)O

Origin of Product

United States

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